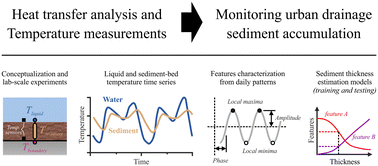Towards urban drainage sediment accumulation monitoring using temperature sensors†
Environmental Science: Water Research & Technology Pub Date: 2023-03-31 DOI: 10.1039/D2EW00820C
Abstract
Sewer sediments are among the main concerns related to urban drainage system management as they represent the largest contribution of suspended solid loads during rainfall events due to their resuspension. This study presents a novel methodology to detect and assess bed deposits in urban drainage systems based on temperature monitoring by using well-known thermodynamics and sediment properties. To illustrate the heat transfer processes in a liquid–sediment system and their relation to accumulation, a lab-scale experimental campaign was performed using sewer sediments and simulating water temperature gradients in sewers. Wastewater temperatures showed a marked daily pattern, while the presence of sediment dampened dynamics. Sediment thickness could therefore be estimated from the time evolution of the temperature differences measured between the bottom of the sediment bed and the water phase. Likewise, experimental data were used to calibrate a 1D heat transfer model, from which several sediment accumulation scenarios were simulated by using real wastewater temperature series. Thus, the influence of sediment properties on accumulation processes was assessed, and the range of potentially measurable sediments within an optimal range of [5–20] cm was identified. As a conclusion, temperature measurements and heat transfer model analysis can be used to approximate and monitor the sediments deposited in urban drainage systems. Future studies will extend the method to spatially-resolved sediment monitoring and active temperature sensing to improve sediment accumulation monitoring capabilities.


Recommended Literature
- [1] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [2] Back cover
- [3] A multicomponent macrocyclization strategy to natural product-like cyclic lipopeptides: synthesis and anticancer evaluation of surfactin and mycosubtilin analogues†
- [4] Note on the Valenta acetic acid test
- [5] Inside front cover
- [6] Acid-promoted cycloisomerizations of phenylallenes bearing acetalic functions at the ortho position: a stereocontrolled entry to indeno-fused dioxepanes, dioxocanes and thioanalogues†
- [7] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [8] In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite†
- [9] Tissue engineered scaffolds for corneal endothelial regeneration: a material's perspective
- [10] Segmental dynamics, morphology and thermomechanical properties of electrospun poly(ε-caprolactone) nanofibers in the presence of an interacting filler†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 14941-53-8
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9









